N-(1H-indol-4-yl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-(1H-indol-4-yl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features an indole ring, a methoxyphenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as indole, 3-methoxybenzaldehyde, and thioamide.
Formation of Thiazole Ring: The thiazole ring can be formed through a cyclization reaction involving the thioamide and an α-haloketone.
Coupling Reactions: The indole and methoxyphenyl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Final Steps: The final step involves the formation of the carboxamide group, typically through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and various catalysts can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(1H-indol-4-yl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It could be developed into drugs for treating various diseases, including cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The indole and thiazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(1H-indol-4-yl)-2-phenyl-4-methyl-1,3-thiazole-5-carboxamide: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
N-(1H-indol-4-yl)-2-(3-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.
N-(1H-indol-4-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide: The position of the methoxy group is different, which can influence its chemical and biological properties.
Uniqueness
N-(1H-indol-4-yl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the methoxy group at the 3-position of the phenyl ring, combined with the indole and thiazole rings, provides a unique scaffold for drug development and other applications.
Properties
Molecular Formula |
C20H17N3O2S |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H17N3O2S/c1-12-18(26-20(22-12)13-5-3-6-14(11-13)25-2)19(24)23-17-8-4-7-16-15(17)9-10-21-16/h3-11,21H,1-2H3,(H,23,24) |
InChI Key |
MOSSFSHUPIFAQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
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